Dehydroepiandrosterone sulfate sodium salt-d6
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Overview
Description
Dehydroepiandrosterone sulfate sodium salt-d6 is a deuterated form of dehydroepiandrosterone sulfate sodium salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its applications in mass spectrometry and other analytical techniques due to its unique isotopic labeling, which helps in tracing and quantifying biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate sodium salt-d6 involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Dehydroepiandrosterone sulfate sodium salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Dehydroepiandrosterone sulfate sodium salt-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry to quantify and trace chemical reactions.
Biology: Helps in studying metabolic pathways and enzyme activities by tracking the labeled compound.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in quality control and analytical testing to ensure the accuracy and precision of measurements.
Mechanism of Action
The mechanism of action of dehydroepiandrosterone sulfate sodium salt-d6 involves its role as a labeled compound in analytical studies. It does not exert biological effects by itself but serves as a tracer to study the behavior of dehydroepiandrosterone sulfate in biological systems. The labeled compound helps in identifying molecular targets and pathways by providing insights into the distribution and metabolism of the parent compound.
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone sulfate sodium salt: The non-deuterated form of the compound.
Dehydroepiandrosterone: The parent compound without the sulfate group.
Androstenedione: A related steroid hormone with similar biological functions.
Uniqueness
Dehydroepiandrosterone sulfate sodium salt-d6 is unique due to its isotopic labeling, which provides distinct advantages in analytical studies. The deuterium atoms enhance the accuracy and precision of mass spectrometric analyses, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C19H28NaO5S |
---|---|
Molecular Weight |
397.5 g/mol |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1/i3D,7D2,11D2,13D; |
InChI Key |
LCLCCCKZRQRRTC-GORLXBCTSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.[Na] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |
Origin of Product |
United States |
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